

Chiglitazar Sodium: A Pan-PPAR Agonist for Comprehensive Metabolic Control

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Compound of Interest		
Compound Name:	Chiglitazar sodium	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar sodium is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By simultaneously activating all three PPAR isoforms (α , γ , and δ), chiglitazar sodium offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of the effects of chiglitazar sodium on glucose and lipid metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and impaired glucose metabolism, often accompanied by dyslipidemia. **Chiglitazar sodium**, also known as Carfloglitazar, is a non-thiazolidinedione (TZD) insulin sensitizer that acts as a panagonist for PPARs.[1][2] PPARs are nuclear hormone receptors that play a critical role in the regulation of genes involved in glucose and lipid homeostasis.[3][4] The unique ability of **chiglitazar sodium** to modulate all three PPAR subtypes provides a synergistic and comprehensive improvement in metabolic control.[3][5] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the pharmacological profile of **chiglitazar sodium**.



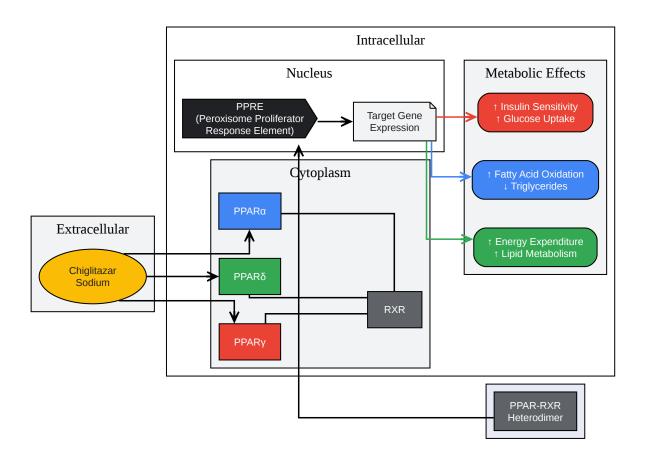
Mechanism of Action: A Pan-PPAR Agonist Approach

Chiglitazar sodium's therapeutic effects stem from its ability to bind to and activate PPAR α , PPAR γ , and PPAR δ with varying affinities.[5][6] This balanced activation leads to a broad range of metabolic benefits.

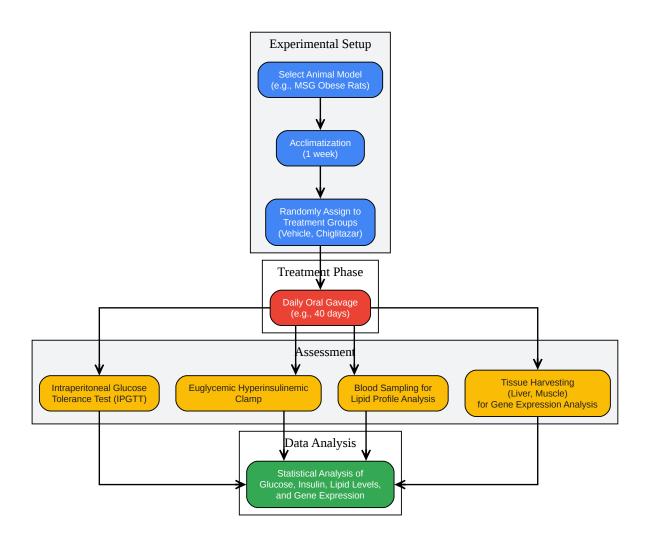
- PPARα Activation: Predominantly expressed in the liver, skeletal muscle, and heart, PPARα activation enhances fatty acid oxidation and catabolism, leading to a reduction in circulating triglyceride levels.[3][5]
- PPARy Activation: Primarily found in adipose tissue, PPARy activation improves insulin sensitivity, promotes adipocyte differentiation, and enhances glucose uptake and utilization in peripheral tissues.[3][5] This activation also contributes to reducing inflammatory responses associated with insulin resistance.[5]
- PPARδ Activation: Expressed in numerous tissues, including muscle and adipose tissue,
 PPARδ activation stimulates fatty acid oxidation and improves overall energy expenditure and lipid metabolism.[3][5]

The combined activation of these three receptors results in a more holistic approach to managing the metabolic dysregulation seen in T2DM.[5]









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